(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a chloropyridine ring and a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce the chlorine atom at the 5-position, resulting in 5-chloropyridine.
Reduction: The chloropyridine is then reduced to form the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Enantiomeric Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Amines, alkylated derivatives.
Scientific Research Applications
(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
5-chloropyridin-2-ylmethanol: A structurally similar compound with a methanol group instead of an ethan-1-ol group.
2-(5-chloropyridin-2-yl)ethanol: Another isomer with a different arrangement of atoms.
Uniqueness: (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the hydroxyl group and the chlorine atom on the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(1S)-1-(5-chloropyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSYXWXQLPXCG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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